tert-Butyl (4-ethynyl-2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate: is a chemical compound with the molecular formula C14H17NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a methylphenyl group.
Vorbereitungsmethoden
The synthesis of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods are typically carried out under controlled conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Boc Deprotection: This involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen substituents on the benzene ring.
Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: It is used in the development of new pesticides, showcasing its potential in agricultural chemistry.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in Boc deprotection, the compound undergoes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. These steps highlight the compound’s reactivity and its potential to form various products under different conditions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4-ethynyl-2-methylphenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a hydroxyl group instead of an ethynyl group.
tert-Butyl (4-ethynylphenyl)carbamate: This compound lacks the methyl group present in this compound.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H17NO2 |
---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl N-(4-ethynyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-6-11-7-8-12(10(2)9-11)15-13(16)17-14(3,4)5/h1,7-9H,2-5H3,(H,15,16) |
InChI-Schlüssel |
TTWHYPHPRIHPDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.